N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Overview
Description
“N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide” is a chemical compound with the molecular formula C10H15N3OS . It is also known by the identifier CB8UZP55XK .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCC(=O)NC1CCC2=C(C1)SC(=N2)N . This indicates the presence of a propionamide group (CCC(=O)N) and a tetrahydrobenzo[d]thiazol group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound has a molecular weight of 225.31 .Scientific Research Applications
Antileukemic Agents
N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide derivatives have been identified as potent anti-leukemic agents. Studies have focused on understanding the structure-activity relationship (SAR) for these derivatives. The variations in the substituent on the phenyl ring of the aryl carboxamide moiety play a crucial role in their activity against leukemia cells (Prasanna et al., 2010).
Antibacterial and Antifungal Agents
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives show significant activity against various strains, comparable to standard agents like Ampicillin and Flucanazole (Helal et al., 2013).
Herbicidal Activity
Compounds based on this chemical structure have also been synthesized and tested for their herbicidal activity. They have displayed moderate to excellent efficacy against specific weeds, with some compounds showing complete inhibition of weed growth (杨子辉 et al., 2017).
Antitumor Agents
Studies have shown the potential of these derivatives as antitumor agents. They have been found to have high inhibitory effects on various cancer cell lines, indicating their promise in cancer treatment (Shams et al., 2010).
Parkinson's Disease Treatment
Research into this compound derivatives has led to the development of compounds with potential application in treating Parkinson's disease. These compounds have shown efficacy in reversing hypolocomotion in animal models of the disease (Das et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623315 | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375824-96-7 | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 375824-96-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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